![molecular formula C19H16N2O4S B2492300 N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド CAS No. 681157-61-9](/img/structure/B2492300.png)

N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

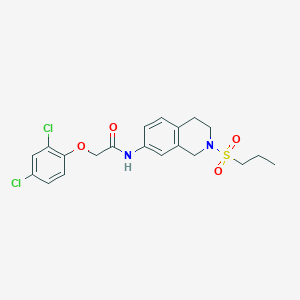

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide includes a chromene ring fused with a thiazole ring, and a benzamide moiety substituted with two methoxy groups. This unique structure imparts the compound with a range of interesting chemical and biological properties.

科学的研究の応用

もちろんです!N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド、別名N-(4H-クロメノ[4,3-d][1,3]チアゾール-2-イル)-2,4-ジメトキシベンズアミドの科学研究における応用についての包括的な分析をご紹介します。

抗がん活性

N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド: は、有望な抗がん特性を示しています。研究では、乳がん、大腸がん、肺がんを含むさまざまな癌細胞株の増殖を阻害する能力が実証されています。 この化合物はアポトーシス(プログラムされた細胞死)を誘導し、細胞周期を阻害するため、癌治療の潜在的な候補となっています .

抗菌特性

この化合物は、さまざまな細菌および真菌病原体に対して有意な抗菌活性を示します。それは、黄色ブドウ球菌や大腸菌などの菌株に対して試験されており、有効な阻害効果を示しています。 そのメカニズムは、微生物細胞膜の破壊と必須代謝過程の干渉を含みます .

抗酸化の可能性

研究では、N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミドの抗酸化能力が強調されています。それはフリーラジカルをスカベンジし、酸化ストレスを軽減します。これは、細胞損傷と老化を防ぐのに役立ちます。 この特性により、抗老化剤や保護剤の開発に貴重な化合物となっています .

抗炎症効果

この化合物は、抗炎症効果について研究されています。それは、炎症性サイトカインとメディエーターの産生を阻害することで、炎症を軽減します。 これは、関節炎や炎症性腸疾患などの炎症性疾患の潜在的な治療薬となっています .

神経保護の応用

N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド: は、さまざまな神経変性疾患のモデルで神経保護効果を示しています。それは、アルツハイマー病やパーキンソン病などの状態において重要な、酸化ストレスとアポトーシスからニューロンを保護します。 血液脳関門を通過する能力は、神経保護剤としての可能性を高めています .

抗ウイルス活性

最近の研究では、この化合物の抗ウイルス特性が調査されています。それは、インフルエンザや単純ヘルペスウイルスなどのウイルスに対して有効性を示しました。 この化合物は、ウイルス複製と宿主細胞への侵入を妨げるため、抗ウイルス薬開発の有望な候補となっています .

心臓保護効果

N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミド: は、実験モデルで心筋梗塞のサイズを縮小し、心臓機能を改善する能力から、心臓保護特性を持っています。それは、心臓組織の酸化ストレスと炎症を軽減することによって、これらの効果を発揮します。

これらの多様な応用は、N-(4H-クロメノ[4,3-d]チアゾール-2-イル)-2,4-ジメトキシベンズアミドが、科学研究と治療開発のさまざまな分野で可能性を秘めていることを示しています。これらの応用のいずれかに関する具体的な質問がある場合、または詳細が必要な場合は、お気軽にお問い合わせください!

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core . The reaction conditions often include the use of copper catalysts and organic solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also gaining popularity to minimize the environmental impact of the synthesis process .

化学反応の分析

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperben

特性

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZGJIBPEWSDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2492220.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2492221.png)

![4-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2492225.png)

![3-benzyl-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492226.png)

![DIETHYL({2-[2-(2-HYDROXYPHENOXY)ACETAMIDO]ETHYL})METHYLAZANIUM IODIDE](/img/structure/B2492227.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)